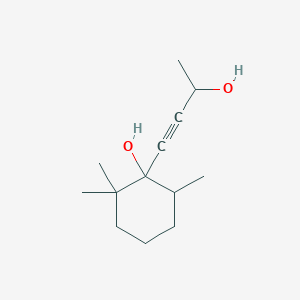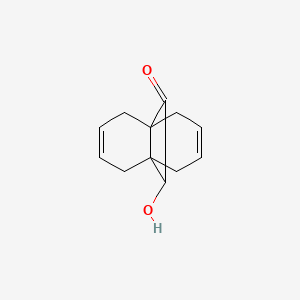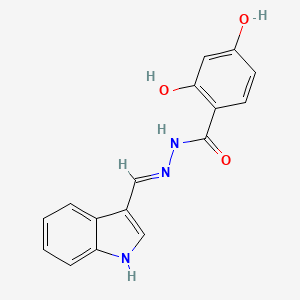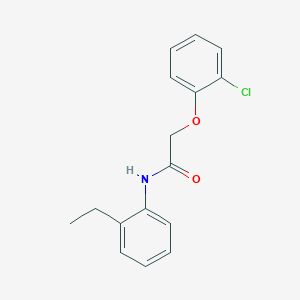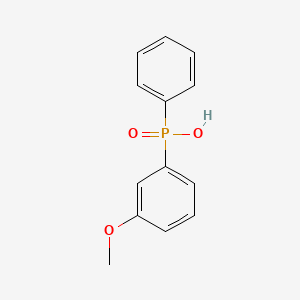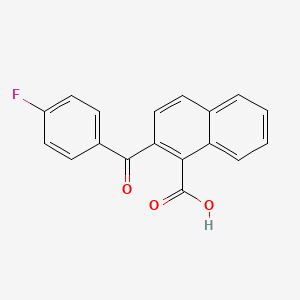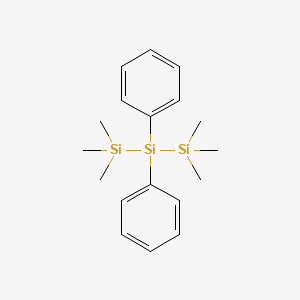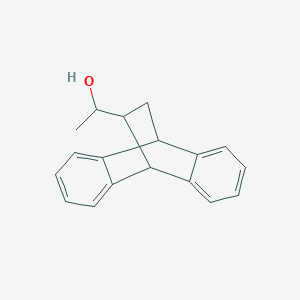
6-Chloro-5,8-dihydronaphthalene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-5,8-dihydronaphthalene-1,4-diol is a chemical compound with the molecular formula C10H9ClO2 and a molecular weight of 196.635 g/mol . It is a derivative of naphthalene, characterized by the presence of a chlorine atom and two hydroxyl groups on the naphthalene ring. This compound is of interest in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5,8-dihydronaphthalene-1,4-diol typically involves the chlorination of 5,8-dihydronaphthalene-1,4-diol. One common method includes the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent over-chlorination and to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The process parameters, such as temperature, reaction time, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5,8-dihydronaphthalene-1,4-diol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted naphthalenediols.
Scientific Research Applications
6-Chloro-5,8-dihydronaphthalene-1,4-diol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloro-5,8-dihydronaphthalene-1,4-diol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes . The chlorine atom may also play a role in modulating the compound’s reactivity and binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthalenediol: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
5,8-Dihydronaphthalene-1,4-diol: Similar structure but without the chlorine atom, leading to different chemical properties and reactivity.
6-Methyl-5,8-dihydronaphthalene-1,4-diol: Contains a methyl group instead of a chlorine atom, resulting in different steric and electronic effects.
Uniqueness
6-Chloro-5,8-dihydronaphthalene-1,4-diol is unique due to the presence of the chlorine atom, which enhances its reactivity in substitution reactions and may impart distinct biological activities compared to its non-chlorinated analogs .
Properties
CAS No. |
6941-86-2 |
|---|---|
Molecular Formula |
C10H9ClO2 |
Molecular Weight |
196.63 g/mol |
IUPAC Name |
6-chloro-5,8-dihydronaphthalene-1,4-diol |
InChI |
InChI=1S/C10H9ClO2/c11-6-1-2-7-8(5-6)10(13)4-3-9(7)12/h1,3-4,12-13H,2,5H2 |
InChI Key |
ZZPSBSRCCYSZFI-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(CC2=C(C=CC(=C21)O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


